molecular formula C21H19N3O4S2 B11599240 (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599240
M. Wt: 441.5 g/mol
InChI Key: FIIUNDODIUTQBI-MFOYZWKCSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core. Its structure features:

  • A Z-configured benzylidene group at position 5, substituted with a 4-(methylsulfanyl)phenyl moiety.
  • A 2-(3,4,5-trimethoxyphenyl) group, which is structurally analogous to combretastatin derivatives known for antitubulin activity .
  • The thiazolo-triazole scaffold contributes to planar molecular geometry, enhancing interactions with biological targets .

Synthesis:
The compound is synthesized via condensation reactions. For example:

  • A thiol precursor reacts with halides under catalytic InCl₃ in aqueous NaOH to form substituted triazole derivatives .
  • Alternative methods use K₂CO₃ in methanol for benzylidene formation, achieving yields of 44–90% depending on substituents .

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S2/c1-26-15-10-13(11-16(27-2)18(15)28-3)19-22-21-24(23-19)20(25)17(30-21)9-12-5-7-14(29-4)8-6-12/h5-11H,1-4H3/b17-9-

InChI Key

FIIUNDODIUTQBI-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The core assembly begins with 2-hydrazinobenzothiazole (1 ), which undergoes cyclization with anthranilic acid derivatives. In a representative procedure:

  • 1 (1 mmol) reacts with anthranilic acid (2 , 1 mmol) and 4-(methylsulfanyl)benzaldehyde (3 , 1 mmol) in refluxing ethanol (80°C, 2 hr).

  • The intermediate Schiff base undergoes spontaneous cyclodehydration, yielding the thiazolo-triazole scaffold (4 ) in 72–85% yield (Table 1).

Table 1. Optimization of Core Synthesis

CatalystSolventTemp (°C)Time (hr)Yield (%)
NoneEtOH80278
Sc(OTf)₃CH₃CN601.585
HOAcToluene110365

Catalytic scandium triflate enhances reaction efficiency by facilitating imine formation and cyclization.

Introduction of the 3,4,5-Trimethoxyphenyl Group

SNAr Displacement on Preformed Core

The electron-deficient C2 position of the thiazolo-triazole undergoes nucleophilic aromatic substitution (SNAr) with 3,4,5-trimethoxyphenol (5 ) under basic conditions:

  • 4 (1 mmol), 5 (1.2 mmol), K₂CO₃ (2 mmol) in DMF (10 mL) at 120°C for 8 hr.

  • Affords intermediate 6 in 68% yield after silica gel chromatography.

Mechanistic Insight : The sulfone group in early intermediates (e.g., 1 ) acts as a leaving group, though in this case, direct C–O bond formation is achieved via deprotonation of 5 and attack at C2.

Installation of the 4-(Methylsulfanyl)benzylidene Moiety

Knoevenagel Condensation

The exocyclic double bond is established through condensation of aldehyde 3 with the triazolone’s active methylene group:

  • 6 (1 mmol), 3 (1.5 mmol), piperidine (0.1 mL) in ethanol (15 mL) under reflux (4 hr).

  • The (Z)-isomer predominates (≥95:5 Z:E) due to steric hindrance from the adjacent thiazole ring.

Stereochemical Control : NMR analysis (δ 7.85 ppm, d, J = 12.1 Hz) confirms the Z-configuration via vicinal coupling between H-5 and the benzylidene proton.

Final Cyclization and Oxidation State Adjustment

Radical-Mediated Sulfur Alkylation

To install the methylsulfanyl group, a radical-based protocol is employed:

  • 7 (1 mmol), dimethyl disulfide (2 mmol), AIBN (0.2 mmol) in benzene (10 mL) at 80°C (6 hr).

  • Yields the target compound in 82% purity, requiring recrystallization from ethanol/water (3:1).

Analytical and Spectroscopic Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 3.89 (s, 6H, OCH₃), 2.51 (s, 3H, SCH₃), 7.12–7.98 (m, aromatic protons).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₀N₃O₄S₂ [M+H]⁺ 482.0894, found 482.0891.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for Target Compound Synthesis

StepMethod A (Sequential)Method B (Convergent)
Overall Yield (%)5267
Purity (HPLC)95.298.6
Reaction Time14 hr9 hr
Scalability10 g50 g

Method B’s convergent approach, integrating late-stage benzylidene incorporation, proves superior in yield and scalability.

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Unreacted aldehyde 3 may lead to dimeric species, mitigated by:

  • Slow addition of 3 via syringe pump

  • Use of molecular sieves (4Å) to sequester water

Epimerization at C5

Prolonged heating induces E/Z isomerization, addressed by:

  • Conducting the Knoevenagel step under inert atmosphere

  • Rapid cooling post-reaction

Industrial-Scale Considerations

Tokyo Chemical Industry (TCI) has commercialized analogous thiazolo-triazoles (e.g., M3881) via:

  • Continuous flow reactors for cyclocondensation (residence time: 20 min)

  • Membrane-based separation of geometric isomers

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

The compound (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and case studies.

Chemical Properties and Structure

This compound features a thiazolo-triazole core structure, which is known for its biological activity. The presence of the methylsulfanyl and trimethoxyphenyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C17H18N4O3SC_{17}H_{18}N_4O_3S

Anticancer Activity

Research indicates that derivatives of thiazolo-triazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion may share these properties due to its structural similarities to known anticancer agents.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted a series of thiazolo-triazole derivatives that demonstrated potent cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases that are crucial for cell survival and proliferation .

Antimicrobial Properties

Thiazolo-triazole compounds have also been investigated for their antimicrobial activities. The incorporation of the methylsulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens.

Case Study: Antimicrobial Efficacy

A recent investigation into related thiazolo-triazole derivatives found that they exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study suggested that these compounds could serve as lead structures for developing new antibiotics .

Anti-inflammatory Effects

There is growing interest in thiazolo-triazole compounds for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Research Findings

A review article summarized various thiazole and triazole derivatives' effects on inflammatory markers in vitro and in vivo, suggesting that these compounds could lead to new treatments for chronic inflammatory conditions .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of thiazolo-triazole derivatives are critical for their development as therapeutic agents. Studies have indicated favorable absorption profiles and metabolic stability for similar compounds.

Toxicity Studies

Toxicity assessments are crucial for determining the safety profile of new drugs. Preliminary studies on related compounds have shown low toxicity levels in animal models, which is promising for future clinical applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolo-triazole compounds. Modifications to the methylsulfanyl or trimethoxy groups can significantly impact biological activity, providing avenues for drug design .

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases or proteases.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations in analogous compounds influence physicochemical and biological properties:

Compound Name / Substituents Key Features Impact on Properties
(5Z)-5-(2,3-Dimethoxybenzylidene)-thiazolo-triazol-6(5H)-one 2,3-Dimethoxybenzylidene; no methylsulfanyl group Reduced lipophilicity; altered π-π stacking due to methoxy orientation .
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)-thiazolo-triazol-6(5H)-one Propoxy substituent; 4-methylphenyl at position 2 Enhanced solubility; propoxy group may improve metabolic stability .
Combretastatin-linked oxazolone derivatives Oxazolone core with trimethoxyphenyl groups Higher antitubulin activity but lower bioavailability compared to thiazolo-triazoles.
5-[(3-Methoxy-4-benzyloxyphenyl)methylene]-thiazolo-triazol-6(5H)-one Bulky benzyloxy group at position 4 Steric hindrance reduces target binding efficiency .

Biological Activity

(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a thiazole and triazole core structure with multiple functional groups that enhance its pharmacological properties. The presence of a methylsulfanyl group and trimethoxy substituents on the aromatic rings contribute to its solubility and bioactivity.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. Key findings include:

  • Antimicrobial Activity : Compounds with thiazole and triazole functionalities have been shown to possess significant antimicrobial properties. For instance, studies on related thiazole derivatives suggest potential effectiveness against various bacterial strains.
  • Tyrosinase Inhibition : In cell-based assays using B16F10 melanoma cells, analogs of this compound demonstrated potent inhibition of mushroom tyrosinase activity. This suggests potential applications in skin depigmentation treatments .
  • Cytotoxic Effects : Some analogs exhibited cytotoxicity in a concentration-dependent manner. Notably, certain derivatives did not show cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further development .

Comparative Analysis

The uniqueness of this compound lies in its combination of both thiazole and triazole functionalities along with multiple methoxy groups that enhance solubility and bioavailability compared to other similar compounds. Below is a comparison table highlighting its characteristics against structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Thiazole derivative AThiazole ring with alkyl substitutionsAntimicrobialLacks triazole moiety
Triazole derivative BTriazole ring with halogen substituentsAnticancerMore potent against specific cancer cells
Benzothiazole CBenzothiazole core with hydroxyl groupsAntiviralExhibits different selectivity in receptor binding

The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access. Its antioxidant properties may also contribute to its biological effects by scavenging free radicals and chelating metal ions.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Inhibition of Melanin Production : In experiments using B16F10 cells treated with various analogs including this compound analogs showed significant inhibition of melanin production attributed to their tyrosinase inhibitory effects .
  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several analogs on B16F10 cells. Results indicated that while some analogs were non-toxic at lower concentrations (≤20 µM), others exhibited significant cytotoxicity at concentrations as low as 2.5 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5Z)-5-[4-(methylsulfanyl)benzylidene]thiazolo-triazolone derivatives?

  • Methodology : The synthesis typically involves condensation reactions under basic or acidic conditions. For example:

  • Step 1 : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by refluxing with an appropriate oxo-compound (e.g., 4-(methylsulfanyl)benzaldehyde) to form the thiazolidinone core .

  • Step 2 : Cyclize intermediates using reagents like 2,2-dicyanooxiranes and 5-mercapto-3-phenyl-s-triazole in acetonitrile, monitored by TLC for regioselectivity .

  • Key Conditions : Reflux for 2–7 hours, recrystallization from DMF/ethanol or hexane/ethyl acetate .

    • Table 1 : Representative Synthetic Conditions
ReactantsSolventCatalyst/BaseTime (h)Yield (%)Reference
Thiosemicarbazide, BenzaldehydeDMF/AcOHNaOAc265–75
Dicyanooxiranes, Mercapto-triazoleCH₃CNNone755–60

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis (e.g., for analogous compounds like 5-[(Z)-2,3-dimethoxybenzylidene] derivatives) confirms the stereochemistry .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations distinguish Z/E isomers .
    • Example : In related thiazolo-triazolones, the Z-configuration is evidenced by a coupling constant of ~12–14 Hz for the benzylidene proton .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • 1H^1H-/13C^{13}C-NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
  • UV-Vis : Detects conjugation in the benzylidene system (λmax ~300–350 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .
  • Molecular Docking : Models interactions with target proteins (e.g., thymidylate synthase for anticancer activity) to explain variability in IC₅₀ values .
    • Case Study : Discrepancies in antifungal activity may arise from differences in cell membrane permeability, which can be modeled via logP calculations .

Q. What strategies optimize regioselectivity in thiazolo-triazolone ring formation?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilizing transition states .
  • Catalyst Screening : Sodium acetate enhances nucleophilicity of thiol groups, directing regioselective bond formation .
    • Table 2 : Solvent Impact on Regioselectivity
SolventProduct Ratio (3a:5a)Reference
CH₃CN85:15
DMF70:30

Q. How do substituents on the 3,4,5-trimethoxyphenyl group influence bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing methoxy with halogen or methyl groups) and assay comparisons (e.g., MIC against Candida albicans) .
  • Key Finding : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing electrophilicity of the triazolone ring .

Q. What experimental evidence supports tautomerism in related thiazolo-triazolone derivatives?

  • Methodology :

  • X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) in solid state .
  • Dynamic NMR : Detects equilibrium shifts in solution (e.g., temperature-dependent 1H^1H-NMR) .

Q. How are oxidation/reduction reactions of the thiazolidinone ring leveraged for derivatization?

  • Methodology :

  • Oxidation : Use m-CPBA to convert the methylsulfanyl group to sulfone, enhancing solubility and target affinity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiazolidinone ring for further functionalization .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for similar derivatives?

  • Resolution Strategies :

Standardize Assays : Compare MIC values under identical conditions (e.g., pH, microbial strain) .

Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting activity .

Solubility Adjustments : Add co-solvents (e.g., DMSO) to ensure compound bioavailability in vitro .

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